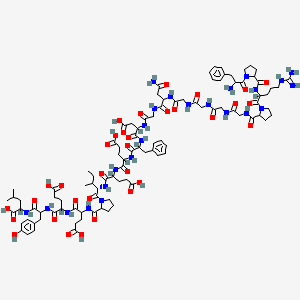![molecular formula C21H20N4O2S B2866140 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-30-0](/img/structure/B2866140.png)
2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a heterocyclic compound . Thiazoles, which are part of this compound, have been found to have diverse biological activities . They have been used in the design of antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a thiazole ring, a benzamide group, and a pyridin-2-ylmethyl group. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group, and the pyridin-2-ylmethyl group consists of a pyridine ring attached to a methyl group .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Chemical Properties
The compound 2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, due to its structural complexity, has been a subject of interest in the synthesis of various heterocyclic compounds. For example, in the study of thiophenylhydrazonoacetates in heterocyclic synthesis, similar structures have been synthesized to yield a variety of nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, indicating the potential for diverse chemical modifications and applications in chemical research (Mohareb et al., 2004).
Antibacterial Agents
Compounds with a similar structure have been designed, synthesized, and evaluated for their antibacterial properties. For instance, novel analogs of benzothiazole substituted pyrazol-5-ones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that derivatives of this compound could be explored for their potential as antibacterial agents, contributing to the search for new antimicrobial compounds (Palkar et al., 2017).
Antituberculosis Activity
Research into thiazole-aminopiperidine hybrid analogues has demonstrated the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, by targeting the ATPase activity and DNA gyrase of Mycobacterium tuberculosis, offer a promising route for the development of new antituberculosis therapies. The findings highlight the potential for compounds based on the benzothiazole structure to contribute to the fight against tuberculosis, underscoring their significance in medicinal chemistry research (Jeankumar et al., 2013).
Anti-Inflammatory Activity
The study on the synthesis and prognosis of anti-inflammatory activity of substituted tetrahydrobenzo[thieno]pyrimidines illustrates the modified methods for synthesizing derivatives and predicting their anti-inflammatory properties. Given the structural similarities, investigating the anti-inflammatory potential of this compound derivatives could be valuable, suggesting a broader application of these compounds in developing anti-inflammatory drugs (Chiriapkin et al., 2021).
Eigenschaften
IUPAC Name |
2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(14-7-2-1-3-8-14)25-21-24-18-16(10-6-11-17(18)28-21)20(27)23-13-15-9-4-5-12-22-15/h1-5,7-9,12,16H,6,10-11,13H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOANJPKBYIZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)

![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)





![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)


